Acridonon
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acridonon can be synthesized through various methods. One common method involves heating fenamic acid . Another approach is the condensation reaction of commercially available anthranilic acid and phenol derivatives, followed by regioselective annulation . This method is efficient and yields high amounts of this compound derivatives .
Industrial Production Methods
Industrial production of this compound often involves the use of Friedel-Crafts reactions of electron-rich arenes under strongly acidic conditions . This method is favored due to its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Acridonon undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups are commonly used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitro-substituted this compound derivatives
Scientific Research Applications
Acridonon and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as DNA intercalators and ratiometric selective ion sensors.
Biology: Acts as enzyme inhibitors and P-glycoprotein inhibitors to counter multi-drug resistance.
Medicine: Exhibits antimalarial, anticancer, and antiviral properties.
Industry: Utilized in the production of dyes and pigments due to its strong fluorescence and stability.
Mechanism of Action
Acridonon exerts its effects through various mechanisms:
DNA Intercalation: This compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It inhibits enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division.
Ion Sensing: This compound derivatives can selectively identify biologically useful ions, making them useful in biochemical studies.
Comparison with Similar Compounds
Acridonon is similar to other compounds such as quinacridone and acridine . it is unique due to its strong fluorescence, stability, and broad range of biological activities . Similar compounds include:
Quinacridone: Known for its use in pigments and dyes.
Acridine: Used in medicinal chemistry for its diverse pharmacological activities.
Properties
Molecular Formula |
C13H9NO2 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
9a,10-dihydroacridine-1,9-dione |
InChI |
InChI=1S/C13H9NO2/c15-11-7-3-6-10-12(11)13(16)8-4-1-2-5-9(8)14-10/h1-7,12,14H |
InChI Key |
IWAPGMXVESUAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3C(=O)C=CC=C3N2 |
Origin of Product |
United States |
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